molecular formula C13H19ClFNO B3227949 2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1261235-10-2

2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride

Cat. No. B3227949
CAS RN: 1261235-10-2
M. Wt: 259.75 g/mol
InChI Key: VSESDIJSQDUBLE-UHFFFAOYSA-N
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Description

2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride, also known as FMPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride involves the inhibition of the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a role in regulating mood, attention, and motivation. By inhibiting the reuptake of these neurotransmitters, this compound increases their levels in the brain, leading to increased activity in the regions of the brain that are involved in attention and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increasing dopamine and norepinephrine levels in the brain, improving cognitive performance, and enhancing motivation and attention. It has also been shown to have potential therapeutic effects in the treatment of neurological disorders such as ADHD, depression, and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride in lab experiments is its ability to selectively target dopamine and norepinephrine reuptake, which allows for more precise and targeted research. Additionally, this compound has a relatively long half-life, which allows for longer experiments and more accurate data collection. However, one of the limitations of using this compound in lab experiments is its potential for abuse, which requires careful handling and storage to prevent misuse.

Future Directions

There are several future directions for research involving 2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride, including further studies on its potential therapeutic effects for neurological disorders, as well as its potential use in drug discovery and development. Additionally, there is a need for more research on the safety and potential side effects of this compound, as well as its potential for abuse and addiction. Overall, this compound has shown significant potential in various scientific research applications and is likely to continue to be an area of active research in the future.

Scientific Research Applications

2-(2-Fluoro-benzyloxymethyl)-piperidine hydrochloride has shown potential in various scientific research applications, including medicinal chemistry, neuroscience, and drug discovery. It has been studied as a potential treatment for attention deficit hyperactivity disorder (ADHD), as it has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in ADHD. This compound has also been studied for its potential use in treating other neurological disorders, such as depression and anxiety.

properties

IUPAC Name

2-[(2-fluorophenyl)methoxymethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-13-7-2-1-5-11(13)9-16-10-12-6-3-4-8-15-12;/h1-2,5,7,12,15H,3-4,6,8-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSESDIJSQDUBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261235-10-2
Record name Piperidine, 2-[[(2-fluorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261235-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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